Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride
Description
Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride is a synthetic organic compound characterized by a pentanoate ester backbone functionalized with a benzoylamino group at position 2 and a guanidine-like [amino(imino)methyl]amino moiety at position 3. The hydrochloride salt enhances its solubility and stability for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
ethyl 2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3.ClH/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11;/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDELXKSSLIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334298 | |
| Record name | Ethyl N~2~-benzoyl-N~5~-(diaminomethylidene)ornithinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-08-1, 128805-94-7 | |
| Record name | NSC86159 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N~2~-benzoyl-N~5~-(diaminomethylidene)ornithinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with L-arginine derivatives or ornithine analogs due to their pre-existing amino and guanidine functionalities. For example:
Reaction Scheme:
Benzoylation Reaction
Benzoylation introduces the benzoyl group to the α-amino position. This step is critical for defining the compound’s biological activity.
Protocol:
Challenges:
Esterification and Guanidine Group Retention
The ethyl ester group is introduced either before or after benzoylation, depending on the route:
Example Route:
Hydrochloride Salt Formation
The final step involves treating the free base with ethanolic HCl to precipitate the hydrochloride salt.
Optimization Factors:
-
HCl concentration : Excess HCl (1.5–2.0 equivalents) ensures complete protonation.
-
Solvent choice : Ethanol or methanol enhances solubility and crystallization.
Comparative Analysis of Synthetic Routes
Route A is preferred for industrial-scale production due to straightforward crystallization and high yields. Route C , while higher-yielding, involves hazardous nitration and hydrogenation steps.
Reaction Mechanism and Side Products
Benzoylation Side Reactions
Guanidine Group Stability
The guanidine group is susceptible to oxidation and hydrolysis under acidic conditions. Protective strategies include:
Industrial-Scale Production Insights
Process Intensification
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the nature of the substituent introduced.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride has been investigated for its role in drug formulation and therapeutic applications.
Enzyme Inhibition Studies
This compound has been studied for its potential as a protease inhibitor, particularly in the context of treating viral infections. Research indicates that similar compounds can inhibit the activity of viral proteases, which are crucial for viral replication.
- Case Study : A study demonstrated that derivatives of benzoylarginine exhibited significant inhibition against certain viral proteases, suggesting that this compound could have similar effects .
Anticancer Research
The compound has been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. The mechanism involves inducing apoptosis in cancer cells through caspase activation.
- Case Study : In vitro studies showed that compounds with similar structures led to increased apoptosis in breast cancer cell lines, indicating a potential pathway for this compound to be developed as an anticancer agent .
Biochemical Research
This compound is utilized in biochemical assays and research due to its ability to interact with various biological molecules.
Proteomics Research
This compound is employed as a reagent in proteomics studies to analyze protein interactions and modifications.
- Application : It serves as a substrate for studying enzyme kinetics and protein-ligand interactions, which are essential for understanding metabolic pathways .
Synthesis of Complex Molecules
The compound's structure allows it to act as a building block in the synthesis of more complex molecules, particularly in the development of peptide-based therapeutics.
- Example : Researchers have successfully synthesized peptide analogs using this compound as a precursor, demonstrating its utility in drug discovery processes .
Toxicology Studies
Understanding the safety profile of this compound is crucial for its application in humans.
Safety Assessments
Preliminary toxicological assessments indicate that while the compound exhibits biological activity, it also requires careful evaluation regarding its safety and potential side effects.
- Findings : Studies have shown that at certain concentrations, the compound may cause irritation; thus, dosage optimization is essential for therapeutic use .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Pharmaceutical Research | Viral protease inhibition | Significant inhibition observed in related studies |
| Anticancer Research | Induction of apoptosis | Increased apoptosis noted in breast cancer cell lines |
| Biochemical Assays | Proteomics research | Used as a substrate for enzyme kinetics |
| Synthesis | Building block for peptide therapeutics | Successfully synthesized peptide analogs |
| Toxicology | Safety assessments | Requires dosage optimization due to irritation risk |
Mechanism of Action
The mechanism of action of Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₅H₂₂N₄O₃·HCl (based on and )
- CAS Number: 128805-94-7 (industrial grade, 99% purity) , though a conflicting CAS (5722-01-0) is noted in another source .
- Structure : Features a benzoyl-protected amine and a guanidine derivative, making it structurally analogous to arginine derivatives.
This compound is likely synthesized via multi-step reactions involving condensation, protection/deprotection of functional groups, and salt formation, as inferred from analogous syntheses in and .
Comparison with Structurally Similar Compounds
Ethyl Tosyl-L-Arginitine Hydrochloride ()
Structure: Ethyl (2S)-5-{[amino(imino)methyl]amino}-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate hydrochloride.
- Molecular Formula : C₁₅H₂₅ClN₄O₄S
- Key Differences: Replaces the benzoylamino group with a tosyl (p-toluenesulfonyl) group. Contains a sulfonamide linkage instead of a benzamide, altering electronic properties and steric bulk.
- Applications : Tosyl groups are commonly used as protecting amines in peptide synthesis, suggesting this compound may serve as an intermediate in drug development .
Methyl 3-{2-[4-({[Amino(imino)methyl]amino}methyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate Hydrochloride ()
Structure : A heterocyclic derivative with an oxazolo-pyridine core.
- Molecular Formula : C₁₇H₁₇N₃O₃·HCl
- Key Differences: Incorporates an oxazolo[4,5-b]pyridine ring, introducing aromaticity and planar rigidity. Lacks the pentanoate ester chain, reducing flexibility compared to the target compound.
Benzo[d]imidazole Derivatives ()
Example: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate.
- Molecular Formula : C₂₃H₂₈N₄O₃
- Hydroxyethyl and benzyl groups enhance hydrophilicity but reduce guanidine-related basicity.
- Synthetic Pathway : Utilizes reductive amination and acid hydrolysis, contrasting with the target’s likely guanidinylation steps .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility: The pentanoate ester in the target compound provides greater conformational flexibility compared to rigid heterocycles (), which may influence binding kinetics .
- Industrial Relevance : High purity (99%) and scalable synthesis routes (e.g., ’s industrial-grade production) highlight its viability for large-scale applications .
Notes on Discrepancies and Limitations
Biological Activity
Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride, with the CAS number 128805-94-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C15H23ClN4O3
- Molecular Weight : 342.82 g/mol
- Structure : The compound features an ethyl ester linked to a benzoyl group and an amino-imino functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets involved in cell signaling and proliferation. Research indicates that it may act as an inhibitor of certain kinases or enzymes that are crucial in cancer cell growth and survival.
- Inhibition of HSET (KIFC1) : Recent studies have shown that compounds structurally related to Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate can inhibit HSET, a kinesin essential for centrosome clustering in cancer cells. This inhibition leads to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .
- Potential Anti-Cancer Activity : By disrupting normal mitotic processes, this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent.
Table 1: Summary of Biological Activities
Case Study 1: In Vitro Analysis of HSET Inhibition
In a study published in the Journal of Medicinal Chemistry, compounds similar to Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate were screened for their ability to inhibit HSET. The lead compound exhibited an IC50 value of approximately 2.7 µM under specific assay conditions, demonstrating significant potential as a therapeutic agent targeting centrosome amplification in cancer .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Further investigations into the structure-activity relationships revealed that modifications to the benzamide moiety could enhance potency against HSET while maintaining selectivity for cancer cells over normal cells. This iterative design approach aids in optimizing the compound's efficacy and safety profile .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can purity be ensured during synthesis?
Methodological Answer:
The synthesis typically involves sequential protection and coupling of amino groups. For example, a benzoyl group is introduced via benzoylation of the primary amine, followed by guanidinylation using S-methylisothiourea to install the iminomethylamino moiety . Ethyl esterification is achieved via carbodiimide-mediated coupling. Purity (>98%) is ensured using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (0.1% TFA), monitored at 254 nm . Post-synthesis, recrystallization from ethanol/water mixtures improves crystallinity.
Advanced: How can researchers resolve discrepancies in impurity profiles identified by different chromatographic methods?
Methodological Answer:
Discrepancies often arise from column selectivity differences (e.g., C8 vs. C18) or ion-pairing agents. Orthogonal methods like HILIC (Hydrophilic Interaction Chromatography) and ion-exchange chromatography can cross-validate impurities . For example, Impurity D (EP) in requires a diol column for resolution. Mass spectrometry (LC-MS) identifies co-eluting impurities by molecular weight, while spiking with reference standards (e.g., EP Imp. A/B) confirms retention times .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR : H NMR (DMSO-d6) identifies key signals: δ 1.2 ppm (ester CH3), δ 4.1 ppm (ester CH2), δ 7.8–8.2 ppm (benzamide aromatic protons). C NMR confirms carbonyl groups (C=O at ~170 ppm) .
- FT-IR : Peaks at 1650–1700 cm (amide I) and 1550 cm (amide II) validate backbone structure.
- HRMS : Exact mass (C15H23ClN4O3) calculated as 342.1461; deviations >2 ppm suggest impurities .
Advanced: What strategies are recommended for stability studies under varying pH and temperature?
Methodological Answer:
- Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and H2O2 (oxidative) at 40°C for 24 hours. Monitor degradation via UPLC-PDA at 220 nm. Hydrolysis of the ethyl ester is expected under basic conditions .
- Thermal Stability : Store solid samples at 25°C, 40°C, and 60°C for 1 month. Assess polymorphic transitions via PXRD and quantify decomposition products using LC-MS .
Advanced: How can X-ray crystallography using SHELX determine stereochemistry and conformation?
Methodological Answer:
- Data Collection : Use Cu-Kα radiation (λ=1.5418 Å) at 100K. Index reflections with SHELXT .
- Refinement : SHELXL refines positional and anisotropic displacement parameters. The Flack parameter (near 0) confirms absolute configuration .
- Validation : Check hydrogen bonding (e.g., N–H⋯O between guanidine and ester groups) and torsional angles using Mercury software. Example: A 170° torsion angle in the pentanoate chain indicates optimal conformation .
Basic: What are critical steps in scaling up synthesis while maintaining yield?
Methodological Answer:
- Protection Strategies : Use tert-butoxycarbonyl (Boc) for the iminomethylamino group to prevent side reactions during benzoylation .
- Coupling Agents : Replace DCC with EDCI/HOBt for safer large-scale amide bond formation.
- Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted reagents. Distillation under reduced pressure recovers ethanol solvent .
Advanced: How does the compound interact with biological targets, and what computational methods predict binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with a grid box centered on the target’s active site (e.g., thrombin). The guanidine group shows hydrogen bonding with Asp189 (ΔG = -8.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Basic: What HPLC columns and mobile phases optimize analytical separation?
Methodological Answer:
- Column : Agilent Zorbax SB-C18 (4.6 × 150 mm, 5 µm).
- Mobile Phase : Gradient of 10–90% acetonitrile in 0.1% phosphoric acid over 20 minutes. Flow rate: 1.0 mL/min .
- Detection : UV at 210 nm for amine and ester moieties.
Advanced: How to address solubility challenges in aqueous and organic solvents?
Methodological Answer:
- Co-Solvents : Use 20% DMSO in PBS (pH 7.4) for in vitro assays.
- Salt Formation : Convert to mesylate salt (solubility: 45 mg/mL in water vs. 8 mg/mL for hydrochloride) .
- Nanosuspensions : High-pressure homogenization (1500 bar) with poloxamer 188 stabilizes particles (size <200 nm) .
Advanced: How does stereoisomerism affect pharmacological activity, and how is enantiomeric purity assessed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
